2-(1-methyl-1H-pyrrol-2-yl)acetamide 2-(1-methyl-1H-pyrrol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 69786-03-4
VCID: VC19375422
InChI: InChI=1S/C7H10N2O/c1-9-4-2-3-6(9)5-7(8)10/h2-4H,5H2,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

2-(1-methyl-1H-pyrrol-2-yl)acetamide

CAS No.: 69786-03-4

Cat. No.: VC19375422

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-pyrrol-2-yl)acetamide - 69786-03-4

Specification

CAS No. 69786-03-4
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 2-(1-methylpyrrol-2-yl)acetamide
Standard InChI InChI=1S/C7H10N2O/c1-9-4-2-3-6(9)5-7(8)10/h2-4H,5H2,1H3,(H2,8,10)
Standard InChI Key WXRSYWZYEYUKMW-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name 2-(1-methylpyrrol-2-yl)acetamide reflects its structure: a pyrrole ring with a methyl group at the 1-position and an acetamide moiety at the 2-position. Key identifiers include:

  • CAS Registry Number: 69786-03-4

  • Molecular Formula: C₇H₁₀N₂O

  • SMILES Notation: CN1C=CC=C1CC(=O)N

  • InChIKey: WXRSYWZYEYUKMW-UHFFFAOYSA-N

The compound’s planar pyrrole ring and acetamide side chain enable π-π stacking and hydrogen bonding, critical for interactions in biological systems .

Synthesis and Structural Elucidation

Synthetic Routes

While direct synthesis protocols for 2-(1-methyl-1H-pyrrol-2-yl)acetamide are sparsely documented, analogous pyrrole derivatives are typically synthesized via:

  • Cyclization Reactions: Condensation of aldehydes/ketones with amines, followed by oxidative aromatization .

  • Acylation: Introducing the acetamide group using acetic anhydride or acetyl chloride.

A metal-free one-pot synthesis involving tert-butyl hydroperoxide (TBHP) and activated carbon has been reported for related polysubstituted pyrroles, suggesting adaptability for this compound .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.15 (s, 3H, methyl), δ 2.42–2.50 (s, 6H, acetyl groups), and δ 6.71–7.76 (aromatic protons) .

  • ¹³C NMR: Signals at δ 199.78 (carbonyl), δ 122.59–146.61 (pyrrole carbons), and δ 27.24–30.90 (methyl carbons) .

Pharmacological and Biological Activities

α-Glucosidase Inhibition

Structurally related chloro-substituted pyrrole acetamides exhibit α-glucosidase inhibitory activity, a therapeutic target for managing type 2 diabetes . While direct evidence for 2-(1-methyl-1H-pyrrol-2-yl)acetamide is lacking, its scaffold’s electron-rich aromatic system may facilitate enzyme binding .

Comparative Analysis with Related Compounds

Property2-(1-Methyl-1H-pyrrol-2-yl)acetamideN-(1-Methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)acetamide
Molecular FormulaC₇H₁₀N₂OC₁₀H₁₄N₂O
Molecular Weight138.17 g/mol178.23 g/mol
SubstituentsAcetamideAllyl and acetamide
BioactivityPotential enzyme inhibitionUndocumented

The allyl group in the latter compound may enhance lipophilicity, altering pharmacokinetic profiles .

Recent Advances and Future Directions

2024–2025 Research Highlights

  • Structural Optimization: Modifications at the pyrrole 3- and 4-positions to enhance bioactivity .

  • Hybrid Derivatives: Synthesis of hydrazone and Schiff base analogs for targeted drug delivery .

Challenges and Opportunities

  • Synthetic Scalability: Developing cost-effective, high-yield routes for industrial applications.

  • Mechanistic Studies: Elucidating interactions with biological targets like α-glucosidase or cancer cell receptors .

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